Aziridin-1-yl(furan-2-yl)methanone
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Overview
Description
Aziridin-1-yl(furan-2-yl)methanone is a compound that combines the structural features of aziridine and furan Aziridine is a three-membered nitrogen-containing ring, known for its high ring strain and reactivity, while furan is a five-membered aromatic ring containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridin-1-yl(furan-2-yl)methanone typically involves the reaction of aziridine with furan derivatives. One common method is the reaction of aziridine with furan-2-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Aziridin-1-yl(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of aziridin-1-yl(furan-2-yl)methanol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Aziridin-1-yl(furan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a cytotoxic agent in cancer research due to its ability to interact with DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of aziridin-1-yl(furan-2-yl)methanone involves its interaction with biological molecules such as DNA and proteins. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently bind to nucleophilic sites on DNA or proteins. This interaction can result in the inhibition of DNA replication and protein function, leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with high reactivity.
Furan: A five-membered aromatic ring containing oxygen.
Aziridin-1-yl oximes: Compounds with similar structural features but different functional groups.
Uniqueness: Aziridin-1-yl(furan-2-yl)methanone is unique due to the combination of aziridine and furan moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89791-81-1 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
aziridin-1-yl(furan-2-yl)methanone |
InChI |
InChI=1S/C7H7NO2/c9-7(8-3-4-8)6-2-1-5-10-6/h1-2,5H,3-4H2 |
InChI Key |
UFLFIGVELQOIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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